molecular formula C16H17NO2S B14210978 Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester CAS No. 622398-82-7

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester

Cat. No.: B14210978
CAS No.: 622398-82-7
M. Wt: 287.4 g/mol
InChI Key: JJCUVIVULBRDQM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester is an organic compound with a complex structure that includes aromatic rings, ester groups, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester typically involves the reaction of benzoic acid derivatives with phenylmethylamine and ethyl alcohol under specific conditions. The process may include steps such as esterification, thioether formation, and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using catalysts to increase yield and efficiency. The use of automated reactors and continuous flow systems can also enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-amino-, ethyl ester
  • Benzoic acid, 2-(dimethylamino)ethyl ester
  • Benzoic acid, 2-hydroxy-, phenylmethyl ester

Uniqueness

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester is unique due to its thioether linkage, which imparts distinct chemical properties compared to other benzoic acid derivatives

Properties

CAS No.

622398-82-7

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

ethyl 2-(benzylamino)sulfanylbenzoate

InChI

InChI=1S/C16H17NO2S/c1-2-19-16(18)14-10-6-7-11-15(14)20-17-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3

InChI Key

JJCUVIVULBRDQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SNCC2=CC=CC=C2

Origin of Product

United States

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